molecular formula C17H18Cl2N6O B1662320 Zoniporide dihydrochloride

Zoniporide dihydrochloride

Cat. No.: B1662320
M. Wt: 393.3 g/mol
InChI Key: ARZNPJAGKWHEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zoniporide dihydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). This compound is known for its cardioprotective effects, particularly in reducing myocardial injuries and ischemic insults . It has also shown potential antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zoniporide dihydrochloride involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up processes to ensure high yield and purity.

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.

    Substitution Reactions: This compound can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of reactive functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, ethanol, tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

    Amiloride: Another sodium-hydrogen exchanger inhibitor, but less selective compared to Zoniporide dihydrochloride.

    Cariporide: A similar compound with sodium-hydrogen exchanger inhibitory properties but different selectivity and potency profiles.

Uniqueness: this compound is unique due to its high selectivity for NHE-1 and its potent cardioprotective and antitumor activities. Its ability to selectively inhibit NHE-1 with minimal effects on other isoforms makes it a valuable tool in scientific research .

Biological Activity

Zoniporide dihydrochloride, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), has garnered attention for its significant biological activities, particularly in cardioprotection and cancer research. This article explores its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Chemical Name: [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride
  • Molecular Formula: C13H13Cl2N3O
  • Purity: ≥99%
  • Alternative Names: CP 597396

Zoniporide selectively inhibits NHE1, which plays a crucial role in regulating intracellular pH by exchanging sodium ions for protons. The compound exhibits high selectivity over other NHE isoforms, with inhibition constants (K_i values) as follows:

  • Human NHE1: 14 nM
  • Human NHE2: 2200 nM
  • Rat NHE3: 220000 nM .

Cardioprotective Effects

Zoniporide has been shown to provide cardioprotection during ischemic events. In isolated rat hearts subjected to hypothermic ischemia and subsequent reperfusion, zoniporide administration resulted in:

  • Improved left ventricular end-diastolic pressure.
  • Enhanced developed pressures and coronary perfusion pressure.
  • Reduced myocardial myeloperoxidase activity, indicating decreased neutrophil accumulation .

In vitro studies demonstrated that zoniporide inhibited NHE1 activity in ventricular myocytes and platelets with IC_50 values around 67 nM at normothermic conditions and 73 nM at hypothermic conditions .

Cancer Research Applications

Zoniporide also displays anti-invasive properties in cancer cells. It has been reported to inhibit matrix metalloproteinases (MMP2/9) activity, which is crucial for cancer cell invasion and metastasis. In breast cancer cell lines, zoniporide treatment led to a significant reduction in cell invasion capabilities .

Comparative Efficacy

A comparative analysis of zoniporide with other NHE inhibitors such as eniporide and cariporide reveals its superior potency and selectivity:

CompoundIC_50 (NHE1)Selectivity (NHE2/NHE3)
Zoniporide14 nM157-fold / 15,700-fold
Eniporide23 nM27-fold / 49-fold
Cariporide36 nMNot specified

Zoniporide is approximately 1.64 to 2.6 times more potent than eniporide or cariporide at inhibiting human NHE1 .

Case Studies and Research Findings

Several studies highlight the biological activity of zoniporide:

  • Isolated Myocyte Studies : In experiments involving isolated rat ventricular myocytes, zoniporide significantly inhibited H^+ efflux rates following intracellular acidification, confirming its role as a potent NHE1 inhibitor .
  • In Vivo Models : In animal models simulating human ischemic conditions, zoniporide demonstrated significant cardioprotective benefits, making it a candidate for further clinical exploration in cardiac therapies .
  • Cancer Cell Line Studies : Zoniporide's ability to inhibit MMP2/9 activity was confirmed through assays on breast cancer cell lines, indicating its potential as an anti-cancer agent .

Properties

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZNPJAGKWHEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Zoniporide dihydrochloride
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Zoniporide dihydrochloride
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Zoniporide dihydrochloride
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Zoniporide dihydrochloride
Reactant of Route 6
Zoniporide dihydrochloride

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